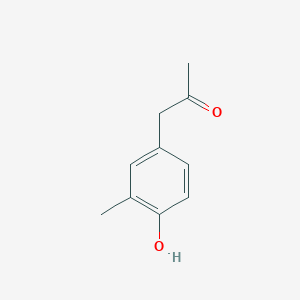
1-(4-Hydroxy-3-methylphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxy-3-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H12O2. It is a derivative of acetophenone, featuring a hydroxy group and a methyl group on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Hydroxy-3-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-3-methylacetophenone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound.
化学反应分析
Types of Reactions
1-(4-Hydroxy-3-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methylbenzaldehyde.
Reduction: Formation of 1-(4-hydroxy-3-methylphenyl)propan-2-ol.
Substitution: Formation of halogenated derivatives such as 1-(4-hydroxy-3-bromo-3-methylphenyl)propan-2-one.
科学研究应用
1-(4-Hydroxy-3-methylphenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Employed in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 1-(4-Hydroxy-3-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the hydroxy group to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
1-(4-Hydroxy-3-methylphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: Known for its use in the synthesis of vanillin derivatives.
1-(4-Hydroxyphenyl)propan-2-one: Lacks the methyl group, resulting in different chemical and biological properties.
1-(3-Hydroxy-4-methylphenyl)propan-2-one: Positional isomer with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
属性
CAS 编号 |
88659-81-8 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
1-(4-hydroxy-3-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12O2/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5,12H,6H2,1-2H3 |
InChI 键 |
SGQXQKMSXUGTJE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,13-Diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone](/img/structure/B12349589.png)

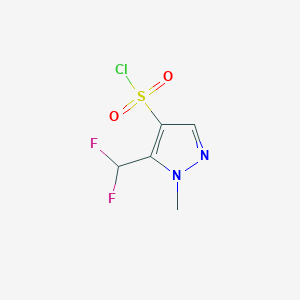
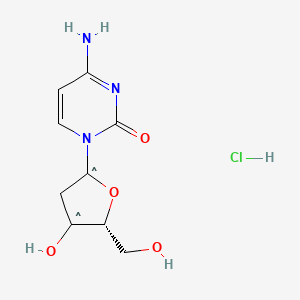
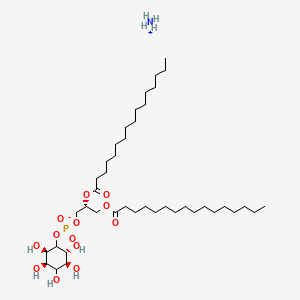
![[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate](/img/structure/B12349617.png)
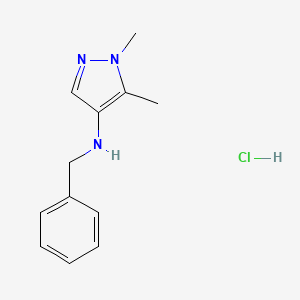
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate](/img/structure/B12349634.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12349638.png)
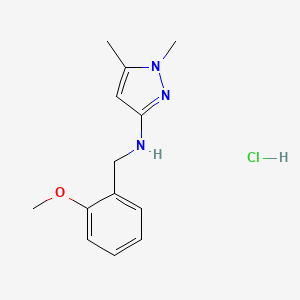
![3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate](/img/structure/B12349644.png)
![2-[1-[4-[4-(4-Hydroxypiperidin-1-yl)phenyl]imino-5-oxo-4a,6-dihydropyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile](/img/structure/B12349649.png)
![1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349671.png)
